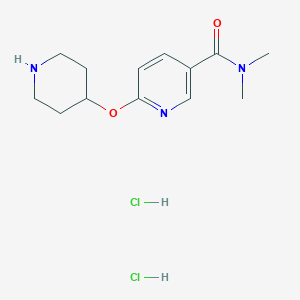

N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-6-piperidin-4-yloxypyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.2ClH/c1-16(2)13(17)10-3-4-12(15-9-10)18-11-5-7-14-8-6-11;;/h3-4,9,11,14H,5-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNSQMOAPJYJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)OC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride typically involves the reaction of N,N-dimethyl-6-hydroxypyridine-3-carboxamide with piperidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

The compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Key findings include:

- Cytotoxic Effects : Research indicates that N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values around 0.12 to 0.13 μM against HepG2 liver cancer cells, suggesting strong anti-cancer properties through mechanisms such as apoptosis induction via upregulation of cleaved caspase-3 and HIF-1α protein expression .

- Enzymatic Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and neurological signaling pathways. Its interaction with nicotinic acetylcholine receptors is particularly notable, influencing neurotransmitter release and cellular signaling processes essential for regulating cell proliferation and survival .

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals its distinctive biological profile:

| Compound Name | Structural Features | Similarity Index | Biological Activity |

|---|---|---|---|

| 4-Dimethylaminopyridine | Dimethylamino on pyridine | 0.59 | Moderate inhibition of acetylcholinesterase |

| N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine | Ether linkage with piperidine | 0.57 | Strong cytotoxic effects against cancer cells |

| 3-(Piperidin-2-yl)pyridine hydrochloride | Piperidine and pyridine | 0.55 | Potential bioactivity against cancer |

| (S)-N-(2,6-Dimethylphenyl) | Aromatic substitution | 0.51 | Different biological profile |

This table illustrates how the presence of both piperidine and pyridine rings enhances the versatility of this compound in medicinal chemistry.

Case Studies

- Cancer Therapy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models of liver cancer. The mechanism was linked to its ability to induce apoptosis in tumor cells while sparing normal cells.

- Neurological Disorders : Another research effort focused on the compound's neuroprotective effects in models of neurodegeneration. Findings suggested that it could mitigate neuronal cell death induced by oxidative stress, highlighting its potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the evidence:

Structural Analogues in Pyridine Derivatives

Key Differences and Implications

Functional Groups: The target compound’s N,N-dimethyl carboxamide contrasts with sulfonamide (10c) and pivalamide (HB182) groups. Pivalamide’s steric bulk (HB182) may reduce metabolic stability compared to the target’s dimethyl group .

The target’s simpler substitution may favor solubility and specificity .

Salt Form :

- Dihydrochloride salts (target compound, 3-(piperidin-4-yloxy)pyridine) improve solubility over neutral analogs like HB182 or 10c, critical for oral drug formulations .

Synthetic Utility :

- The target compound’s dihydrochloride form aligns with intermediates used in large-scale production of bioactive molecules (e.g., ’s morpholinyl acetamide derivative), suggesting industrial applicability .

Research Findings and Industrial Relevance

- Synthesis : highlights a 99% yield for compound 10c using a piperidin-4-yloxy pyridine intermediate, suggesting efficient pathways for synthesizing the target compound .

- Suppliers : The target is supplied globally (e.g., China, U.S.), indicating demand for research or preclinical development .

- Therapeutic Potential: Structural parallels to IL-1β inhibitors () imply anti-inflammatory applications, though further studies are needed to confirm efficacy and mechanism .

Biological Activity

N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride, with the CAS number 1628179-36-1, is a synthetic compound notable for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHClNO and a molecular weight of approximately 235.31 g/mol. Its structure features a pyridine ring substituted with a piperidine moiety, which is critical for its biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmacological studies.

Research indicates that N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide interacts with various neurotransmitter systems. It is suggested to act as a modulator of the α7 nicotinic acetylcholine receptor (nAChR) , which plays a significant role in cognitive processes and neuroprotection. Its selectivity for this receptor may underlie its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease.

Biological Activity

The compound exhibits several biological activities, including:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.

- Antidepressant-like Activity : In animal models, it has shown potential antidepressant effects, likely through modulation of serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : It may reduce inflammation in neurodegenerative conditions by inhibiting pro-inflammatory cytokines.

Pharmacological Studies

- In Vitro Studies : Various studies have demonstrated that N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide binds to specific receptors involved in neurotransmission. For instance, it has been shown to inhibit serotonin receptors with an IC value indicating moderate potency .

- In Vivo Studies : Animal studies have reported that administration of this compound results in significant improvements in memory and learning tasks, suggesting cognitive-enhancing properties .

Toxicity and Safety Profile

Toxicity assessments indicate that the compound exhibits a favorable safety profile. In acute toxicity tests on Kunming mice, it did not show adverse effects at doses up to 2000 mg/kg . This suggests that it may be safe for further exploration in clinical settings.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide | 533-51-7 | Contains an oxane ring instead of piperidine |

| N,N-diethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide | 150044-68-1 | Diethyl substitution on nitrogen |

| 6-(piperidin-4-yloxy)pyridine-3-carboxylic acid | 16950-06-4 | Lacks dimethyl groups, focusing on carboxylic acid |

The presence of both dimethyl and piperidinyl groups enhances its lipophilicity and receptor binding affinity compared to its analogs .

Case Study 1: Cognitive Enhancement

A study involving aged rats treated with N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide demonstrated improved performance in memory tasks compared to control groups. The results indicated increased levels of brain-derived neurotrophic factor (BDNF), suggesting enhanced neuroplasticity .

Case Study 2: Anti-inflammatory Effects

In a model of neuroinflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-1 beta . This positions the compound as a potential candidate for treating neuroinflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide dihydrochloride?

- Methodological Answer : Synthesis typically involves coupling the pyridine-3-carboxamide core with a piperidin-4-yloxy moiety under basic conditions (e.g., NaOH in dichloromethane). Post-synthesis, the dihydrochloride salt is formed to enhance solubility and stability. Purification may involve column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol/water . Purity validation should employ HPLC (>98%) and NMR spectroscopy (e.g., δ 8.2–8.4 ppm for pyridine protons) .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

- Methodological Answer : The dihydrochloride form improves aqueous solubility by introducing ionic interactions, critical for in vitro assays. Stability studies under varying pH (e.g., 1.2–7.4) and temperatures (4°C–25°C) should be conducted using UV-Vis spectroscopy to monitor degradation (λmax ~260 nm). Lyophilization is recommended for long-term storage .

Q. What initial biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize kinase inhibition profiling (e.g., using a panel of 50+ kinases at 10 µM concentration) due to structural similarities to kinase-binding pyrimidine derivatives . For cytotoxicity, use MTT assays in HEK-293 or HepG2 cells (IC₅₀ determination via dose-response curves, 0.1–100 µM range) .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s enzyme inhibition profile?

- Methodological Answer : Employ competitive binding assays (e.g., ATP-Glo kinase assay) to differentiate between competitive/non-competitive inhibition. Structural insights require X-ray crystallography or cryo-EM of the compound bound to target enzymes (e.g., PI3Kγ or MAPK). Molecular docking (AutoDock Vina) can predict binding poses using the enzyme’s PDB structure (e.g., 3DTS for PI3Kγ) .

Q. How can researchers optimize in vivo pharmacokinetic (PK) studies for this compound?

- Methodological Answer : Conduct PK studies in rodent models (Sprague-Dawley rats, 5 mg/kg IV/PO) with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 h. Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL). Monitor metabolites (e.g., demethylated derivatives) using HRMS. Adjust formulations (e.g., PEG-400/saline for enhanced bioavailability) based on AUC₀–∞ and Cmax data .

Q. How should contradictory data on biological activity be resolved?

- Methodological Answer : If IC₅₀ values vary across studies (e.g., kinase A: 50 nM vs. 200 nM), verify assay conditions:

- Buffer composition : ATP concentration (1 mM vs. 10 µM) affects competitive inhibitors.

- Enzyme source : Recombinant vs. native enzymes may exhibit differing sensitivities.

Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) and replicate in ≥3 independent experiments .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with 10% ethanol/water (v/v). Store at 2°C–8°C in airtight, light-resistant containers. For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols (OSHA HCS standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.